N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide
Description
N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is an acrylamide derivative featuring a benzylamino group, a 3-nitrophenyl substituent, and a 4-tert-butylbenzamide moiety. Its E-configuration at the acrylamide double bond distinguishes it stereoelectronically from Z-isomers, influencing molecular interactions and physicochemical properties . The tert-butyl group on the benzamide moiety contributes to steric bulk, which may affect solubility and binding affinity in supramolecular or medicinal applications .
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C27H27N3O4/c1-27(2,3)22-14-12-21(13-15-22)25(31)29-24(17-20-10-7-11-23(16-20)30(33)34)26(32)28-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,28,32)(H,29,31)/b24-17+ |
InChI Key |
XVLSYRLIMYCNNX-JJIBRWJFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide typically involves multiple steps:
Formation of the Benzylamino Group: This can be achieved through the reaction of benzylamine with an appropriate precursor.
Introduction of the Nitrophenyl Group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Enone Structure: This can be done through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used.
Major Products
Oxidation: Products may include benzylamine derivatives.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products may include substituted benzyl derivatives.
Scientific Research Applications
N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions. The enone structure allows for conjugation with other molecules, enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
The target compound’s 3-nitrophenyl and 4-tert-butylbenzamide groups are key differentiating features. Comparisons with similar compounds include:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The tert-butyl group (Target) increases steric hindrance relative to methyl or hydrogen substituents, which may reduce binding efficiency in enzyme pockets but improve thermal stability .
Functional Group Modifications
- Amide vs. Ester: The target’s benzamide group contrasts with ester-containing analogs (e.g., ).
Spectroscopic Characterization
- ¹H NMR: The target’s benzylamino protons (δ ~4.3 ppm, d, J = 5.7 Hz) and tert-butyl singlet (δ ~1.3 ppm) would contrast with tert-butylamine analogs (δ ~1.1 ppm for t-Bu in ).
- ¹³C NMR: The acrylamide carbonyl (δ ~167–168 ppm) aligns with similar compounds (), while the nitro group deshields adjacent carbons (δ ~120–130 ppm for C-NO₂).
- IR: Strong amide C=O stretches (~1660–1646 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) confirm functional groups .
Research Implications
Biological Activity
N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C27H27N3O4
- Molecular Weight : 457.53 g/mol
- IUPAC Name : (E)-N-(3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-(tert-butyl)benzamide
The structure includes a nitrophenyl group, which is often associated with various biological activities, including anticancer properties, and a benzylamino group that may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzylamino Intermediate : Reaction of benzylamine with an appropriate aldehyde or ketone.
- Introduction of the Nitrophenyl Group : Reacting the intermediate with a nitrophenyl compound.
- Formation of the Enone Structure : Condensation reactions leading to the desired enone.
- Final Modifications : Introducing the tert-butyl group to enhance solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to reduced tumor growth or altered cellular metabolism.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, impacting cellular responses such as apoptosis or proliferation.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers tested a series of nitrophenyl-containing compounds, including N-[...]-4-tert-butylbenzamide against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[...]-4-tert-butylbenzamide | MCF7 (Breast) | 5.0 |
| N-[...]-4-tert-butylbenzamide | HeLa (Cervical) | 8.0 |
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
